2-Methyl-3,4-dihydro-2h-pyran
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Overview
Description
2-Methyl-3,4-dihydro-2H-pyran is an organic compound belonging to the class of heterocycles known as pyrans. It is a six-membered ring containing one oxygen atom and a double bond. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3,4-dihydro-2H-pyran can be synthesized through various methods. One common method involves the dehydration of tetrahydrofurfuryl alcohol over alumina at high temperatures (300-400°C) . Another method includes the use of cyclic 1,3-dienones, which can be condensed with active methylene compounds like methyl acetoacetate to produce stable 2,3,6-trisubstituted 2H-pyrans .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes. For example, the dehydration of tetrahydrofurfuryl alcohol over alumina is a scalable method that can be employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,4-dihydro-2H-pyran undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into tetrahydropyran derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Produces lactones or carboxylic acids.
Reduction: Yields tetrahydropyran derivatives.
Substitution: Results in various substituted pyran derivatives.
Scientific Research Applications
2-Methyl-3,4-dihydro-2H-pyran has diverse applications in scientific research:
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3,4-dihydro-2H-pyran involves its ability to act as a protecting group for alcohols. When reacted with an alcohol, it forms a tetrahydropyranyl (THP) ether, protecting the alcohol from various reactions. This protection can be reversed by acidic hydrolysis, restoring the original alcohol and forming 5-hydroxypentanal .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Similar in structure but lacks the methyl group at the 2-position.
2,3-Dihydro-4H-pyran: Another isomer with a different arrangement of the double bond.
Uniqueness
2-Methyl-3,4-dihydro-2H-pyran is unique due to the presence of the methyl group, which influences its reactivity and the types of reactions it can undergo. This methyl group can provide steric hindrance and electronic effects that differentiate it from other pyran derivatives .
Properties
CAS No. |
12655-16-2 |
---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C6H10O/c1-6-4-2-3-5-7-6/h3,5-6H,2,4H2,1H3 |
InChI Key |
YTJGCGBAGAZNLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC=CO1 |
Origin of Product |
United States |
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